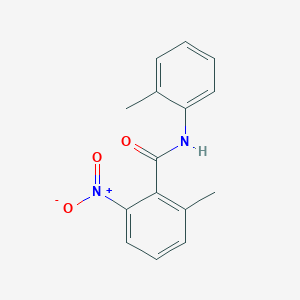

BenzaMide, 2-Methyl-N-(2-Methylphenyl)-6-nitro-

Description

The compound "BenzaMide, 2-Methyl-N-(2-Methylphenyl)-6-nitro-" is a benzamide derivative characterized by a nitro group at the 6-position, a methyl group at the 2-position of the benzamide core, and an N-(2-methylphenyl) substituent (Figure 1). Benzamide scaffolds are known for their bioactivity, particularly as enzyme inhibitors or intermediates in organic synthesis .

Properties

CAS No. |

936024-98-5 |

|---|---|

Molecular Formula |

C15H14N2O3 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

2-methyl-N-(2-methylphenyl)-6-nitrobenzamide |

InChI |

InChI=1S/C15H14N2O3/c1-10-6-3-4-8-12(10)16-15(18)14-11(2)7-5-9-13(14)17(19)20/h3-9H,1-2H3,(H,16,18) |

InChI Key |

CJSVZVBEAHWTOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BenzaMide, 2-Methyl-N-(2-Methylphenyl)-6-nitro- typically involves the nitration of a precursor benzamide compound. The process begins with the preparation of 2-Methyl-N-(2-Methylphenyl)benzamide, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

BenzaMide, 2-Methyl-N-(2-Methylphenyl)-6-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nitrating agents are commonly employed.

Major Products Formed

Oxidation: Formation of nitrobenzamides.

Reduction: Formation of aminobenzamides.

Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

BenzaMide, 2-Methyl-N-(2-Methylphenyl)-6-nitro- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use as an NSAID and its effects on various biological pathways.

Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of BenzaMide, 2-Methyl-N-(2-Methylphenyl)-6-nitro- involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar benzamide and aniline derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects and Bioactivity

a) 4-Amino-N-(2-methylphenyl)benzamide (CAS 888-78-8)

- Substituents: Amino group at the 4-position instead of nitro.

- Properties : Solid, stable under recommended storage conditions. Used as a laboratory chemical for R&D .

- Key Difference: The amino group (electron-donating) may enhance solubility but reduce electrophilic reactivity compared to the nitro group in the target compound.

b) Benzamide, N-(2-bromo-6-chlorophenyl)- (CAS 90493-87-1)

- Substituents : Bromo and chloro groups on the N-phenyl ring.

- Properties: Molecular weight 310.57 g/mol (C₁₃H₉BrClNO) .

c) Benzenamine, 2-methyl-N-(1-methylethyl)-6-nitro (CAS 180207-82-3)

Physicochemical Properties

Notes:

Stability and Reactivity

- 4-Amino Analog: The amino group may oxidize under harsh conditions, limiting long-term stability .

- Halogenated Analog : Bromo and chloro substituents enhance resistance to metabolic degradation .

Biological Activity

BenzaMide, 2-Methyl-N-(2-Methylphenyl)-6-nitro- is a compound belonging to the benzamide class, which has gained attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of BenzaMide is characterized by:

- Chemical Formula : C15H16N2O3

- Molecular Weight : 272.30 g/mol

- Functional Groups : Nitro group (-NO2), methyl groups (-CH3), and a benzamide core.

BenzaMide's biological activity is primarily attributed to its interaction with various molecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : BenzaMide may inhibit specific enzymes involved in critical biochemical pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : The compound can modulate receptor activity, influencing signaling pathways that regulate cellular functions such as growth and differentiation.

Biological Activity Overview

BenzaMide exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that BenzaMide can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been tested against several cancer types, including breast and leukemia cell lines.

- Antimicrobial Properties : Preliminary research indicates that BenzaMide may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Anticancer Activity

A study investigated the cytotoxic effects of BenzaMide on human cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.63 | Induction of apoptosis |

| U-937 (Leukemia) | 20.00 | Cell cycle arrest |

| A549 (Lung) | 25.00 | Inhibition of proliferation |

Findings : BenzaMide demonstrated significant cytotoxicity against MCF-7 and U-937 cell lines, with IC50 values indicating effective inhibition at micromolar concentrations. Flow cytometry analysis confirmed that the compound induces apoptosis in these cells.

Antimicrobial Activity

In another study focusing on the antimicrobial properties of BenzaMide, it was tested against various bacterial strains. The results are displayed in Table 2.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Findings : The compound exhibited moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential utility in treating bacterial infections.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of BenzaMide indicates that modifications to its chemical structure can significantly influence its biological activity. For example:

- Nitro Group Positioning : Variations in the positioning of the nitro group have been linked to changes in enzyme inhibition potency.

- Substitution Patterns : Alterations in methyl substitution patterns on the benzamide core can enhance or diminish anticancer efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.